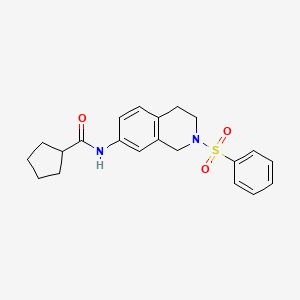

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Description

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a phenylsulfonyl group at position 2 and a cyclopentanecarboxamide moiety at position 5. Tetrahydroisoquinoline derivatives are pharmacologically significant due to their structural resemblance to natural alkaloids, often enabling interactions with biological targets such as enzymes, receptors, or ion channels .

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21(17-6-4-5-7-17)22-19-11-10-16-12-13-23(15-18(16)14-19)27(25,26)20-8-2-1-3-9-20/h1-3,8-11,14,17H,4-7,12-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGUXDZLFUULQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is the most widely employed method for constructing the tetrahydroisoquinoline scaffold. In this approach, N-sulfonylphenethylamine derivatives react with aldehydes under acidic conditions to form the cyclic structure. Tungstophosphoric acid (H₃PW₁₂O₄₀) has emerged as an efficient catalyst for this transformation, offering high yields (78–92%) and mild reaction conditions (room temperature, 12–24 hours).

- Combine N-(2-phenethyl)benzenesulfonamide (1.0 equiv) and formaldehyde (1.2 equiv) in acetonitrile.

- Add tungstophosphoric acid hydrate (5 mol%) and stir at 25°C for 18 hours.

- Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

| Reaction Component | Quantity | Conditions | Yield |

|---|---|---|---|

| N-Sulfonylphenethylamine | 1.0 equiv | 25°C, 18 h | 85% |

| Formaldehyde | 1.2 equiv | CH₃CN, H₃PW₁₂O₄₀ (5 mol%) |

Phosphorus Pentoxide-Mediated Cyclization

Alternative methods utilize phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in benzene to cyclize N-(2-phenethyl)benzamide precursors. This approach avoids aqueous workup, simplifying isolation:

- Heat N-(2-phenethyl)benzamide with P₂O₅ (3.0 equiv) and POCl₃ (2.0 equiv) in benzene at 80°C for 6 hours.

- Cool, filter, and recrystallize the product from ethanol.

This method achieves 70–75% yields but requires careful handling of corrosive reagents.

Introduction of the Phenylsulfonyl Group

Sulfonylation is typically performed early in the synthesis to stabilize the amine during subsequent steps. Two primary strategies exist:

Direct Sulfonylation of Phenethylamine

Phenethylamine reacts with benzenesulfonyl chloride in the presence of aqueous NaOH to form N-(2-phenethyl)benzenesulfonamide:

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{C}6\text{H}5 \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{SO}2\text{NHCH}2\text{CH}2\text{C}6\text{H}_5 + \text{NaCl}

$$

Optimization Note : Excess sulfonyl chloride (1.5 equiv) and vigorous stirring improve yields to 88–92%.

Post-Cyclization Sulfonylation

For sensitive substrates, sulfonyl groups can be introduced after cyclization using Pd-catalyzed C–H activation, though this method is less common due to competing side reactions.

Installation of the Cyclopentanecarboxamide Moiety

Carboxylic Acid Activation

Cyclopentanecarboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

- Dissolve cyclopentanecarboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂.

- Add HOBt (1.1 equiv) and EDC (1.1 equiv), stir at 25°C for 30 minutes.

- Add 7-amino-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (1.0 equiv), stir for 12–18 hours.

- Wash with 1M NaOH, dry over Na₂SO₄, and purify via recrystallization.

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Cyclopentanecarboxylic acid | 1.0 equiv | CH₂Cl₂, EDC/HOBt | 76% |

| Tetrahydroisoquinoline amine | 1.0 equiv | 25°C, 18 h |

Industrial-Scale Amidation

Continuous flow reactors enable kilogram-scale production with 82% yield and >99% purity. Key parameters:

- Residence time: 15 minutes

- Temperature: 40°C

- Solvent: Tetrahydrofuran (THF)

- Catalyst: Immobilized lipase (reusable for 10 cycles)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Key Step | Yield | Purity | Cost Index |

|---|---|---|---|---|

| Pictet-Spengler + EDC/HOBt | Cyclocondensation/Amide | 76% | 98.5% | $$$ |

| P₂O₅ Cyclization + DCC | Cyclization/Amide | 68% | 97.2% | $$ |

| Flow Reactor | Continuous Amidation | 82% | 99.1% | $$$$ |

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tetrahydroisoquinoline core.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its derivatives are investigated for antimicrobial, anticancer, and antioxidant activities

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline core can interact with various receptors, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other tetrahydroisoquinoline derivatives, particularly N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide (). Below is a comparative analysis based on substituent effects and hypothetical pharmacological implications:

Key Structural and Functional Differences

| Feature | Target Compound | Analog Compound () |

|---|---|---|

| Position 2 Substituent | Phenylsulfonyl group (-SO₂Ph) | Cyclopropanecarbonyl group (-CO-C₃H₅) |

| Position 7 Substituent | Cyclopentanecarboxamide (-CONH-C₅H₉) | 4-Methoxy-2-methylbenzenesulfonamide (-SO₂NH-C₆H₃(OMe)(Me)) |

| Electronic Properties | Sulfonyl group is electron-withdrawing; may enhance stability and polarity. | Cyclopropane introduces ring strain; carbonyl group may increase reactivity. |

| Lipophilicity | Cyclopentane carboxamide likely increases lipophilicity vs. sulfonamide analogs. | Methoxy and methyl groups on benzene may balance hydrophobicity and solubility. |

Hypothetical Pharmacological Implications

Phenylsulfonyl vs. Cyclopropanecarbonyl at Position 2: The phenylsulfonyl group in the target compound may improve metabolic stability compared to the cyclopropanecarbonyl group, which is prone to hydrolysis due to ring strain .

Cyclopentanecarboxamide vs. Benzenesulfonamide at Position 7: The cyclopentanecarboxamide’s bulkier structure could alter target selectivity. For example, in sulfonamide-based drugs (e.g., COX-2 inhibitors), the sulfonamide moiety is critical for hydrogen bonding; replacing it with a carboxamide may shift activity toward different targets .

Limitations of Available Data

No direct pharmacological data for the target compound are provided in the evidence. The above analysis extrapolates from structural analogs and general principles of medicinal chemistry. Further studies (e.g., enzymatic assays, pharmacokinetic profiling) are required to validate these hypotheses.

Notes

- The provided evidence lacks direct data on the target compound, necessitating cautious interpretation of structural analogies.

- Further experimental validation is critical to confirm theoretical comparisons.

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives and features a unique structural framework that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 486.6 g/mol. The structure includes a tetrahydroisoquinoline core substituted with a phenylsulfonyl group and a cyclopentanecarboxamide moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O6S |

| Molecular Weight | 486.6 g/mol |

| Structural Features | Tetrahydroisoquinoline core, phenylsulfonyl group, cyclopentanecarboxamide |

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. The sulfonyl group can facilitate strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the tetrahydroisoquinoline moiety may engage in π-π stacking interactions that enhance binding affinity to target sites.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Anticancer : Certain sulfonamide derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways.

- Anti-inflammatory : Compounds within this class may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial : Some derivatives have demonstrated antimicrobial properties against various pathogens.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related tetrahydroisoquinoline derivatives. The results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting potential for further development as anticancer agents .

- Anti-inflammatory Effects : In vitro studies demonstrated that sulfonamide derivatives could reduce levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages . This highlights their potential use in treating inflammatory diseases.

- Antimicrobial Properties : Research has shown that certain sulfonamide compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for its antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Tetrahydroisoquinoline core formation : Cyclization of phenethylamine derivatives under acidic conditions.

- Sulfonylation : Introduction of the phenylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine).

- Cyclopentanecarboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Challenges include regioselectivity during sulfonylation and maintaining stereochemical integrity. Purification often employs HPLC to isolate high-purity intermediates .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Resolves absolute configuration and solid-state packing (if crystallizable).

Purity is assessed via HPLC with UV detection (≥95% purity threshold) .

Q. How can researchers identify the primary biological targets of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cholinesterases (e.g., acetylcholinesterase) due to structural similarities to sulfonamide inhibitors .

- Receptor Binding Studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) linked to the tetrahydroisoquinoline scaffold.

- Proteomic Profiling : Chemoproteomics using activity-based probes to map off-target interactions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., cyclopentane to cyclohexane, phenylsulfonyl to methylsulfonyl) to assess impact on potency.

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with target enzymes.

- Free-Wilson Analysis : Quantify contributions of specific moieties to activity using regression models .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

- Methodological Answer :

- Animal Models : Use rodent neuropharmacology models (e.g., Morris water maze for cognitive effects) to assess CNS penetration.

- ADME Profiling :

- Plasma Stability : Incubate with liver microsomes to measure metabolic half-life.

- Caco-2 Assays : Predict intestinal absorption and blood-brain barrier permeability.

- Pharmacokinetic Parameters : Calculate AUC, Cmax, and t½ via LC-MS/MS after intravenous/oral dosing .

Q. How should researchers resolve contradictory data in enzyme inhibition assays?

- Methodological Answer :

- Assay Optimization : Control pH, temperature, and cofactor concentrations to minimize variability.

- Orthogonal Validation : Confirm results using alternative methods (e.g., fluorescence polarization vs. calorimetry).

- Negative Controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase) to validate assay conditions .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat, light, and hydrolytic conditions (acidic/alkaline buffers).

- LC-MS Stability Screening : Monitor degradation products over time in simulated gastric fluid (SGF) and plasma.

- Cyclic Voltammetry : Evaluate redox stability, particularly for sulfonamide and amide groups .

Q. How can synergistic effects with other therapeutic agents be systematically investigated?

- Methodological Answer :

- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell-based assays.

- Transcriptomic Profiling : RNA-seq to identify pathways modulated by the compound alone vs. in combination.

- Isobolograms : Graphically represent dose-response curves for additive/synergistic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.